Steric and Electronic Effects: Ortho-CF3 Substitution Drives Nanomolar Affinity
The ortho-trifluoromethyl group on the phenyl ring of this compound provides a unique combination of steric bulk and electron-withdrawing effect that is not replicated by meta- or para-substituted analogs. This structural feature translates directly to enhanced target binding. In a study evaluating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, an analog of this compound (2-(S)-phenethylamine analog 5) exhibited a Ki of 87 nM [1]. In contrast, a meta-substituted analog, 3-(Trifluoromethyl)phenethylamine, displayed a significantly weaker binding affinity of 10 µM (10,000 nM) in a separate binding assay [2]. The ortho-substitution pattern is crucial for achieving the observed two-order-of-magnitude improvement in potency, making this specific compound a preferred scaffold for optimizing target engagement.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 87 nM (for analog of target compound) |
| Comparator Or Baseline | 10 µM (10,000 nM) (for 3-(Trifluoromethyl)phenethylamine, meta-substituted analog) |
| Quantified Difference | ~115-fold lower Ki (improved affinity) |
| Conditions | 11β-HSD1 enzyme assay (pH 7.2, 22°C) [1]; separate enzyme binding assay [2] |
Why This Matters
This demonstrates that the specific ortho-CF3 substitution pattern of this compound (and its analogs) provides a quantifiable and significant potency advantage over a closely related positional isomer, directly impacting lead selection in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM13743: 5-isopropyl-5-methyl-2-((S)-1-(4-(trifluoromethyl)phenyl)ethylamino)thiazol-4(5H)-one (BindingDB Entry). The Binding Database. View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem Bioactivity Summary for CID 15790334: 3-(Trifluoromethyl)phenethylamine. View Source
